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molecular formula C19H21NO B3338953 1,3-Dibenzylpiperidin-4-one CAS No. 188788-31-0

1,3-Dibenzylpiperidin-4-one

Cat. No. B3338953
M. Wt: 279.4 g/mol
InChI Key: GNMMSCRKALDNIL-UHFFFAOYSA-N
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Patent
US05869488

Procedure details

A solution of 3-carbomethoxy-1,3-dibenzyl-4-piperidone (0.61 g, 1.78 mmol), MeOH (10 mL) and 5M HCl aq. (25 mL, 125 mmol) was refluxed overnight. The reaction mixture was concentrated and chromatographed (silica gel, eluting with 4:1 hexane-EtOAc) to give 1,3-dibenzyl-4-piperidone (0.31 g).
Name
3-carbomethoxy-1,3-dibenzyl-4-piperidone
Quantity
0.61 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([C:5]1([CH2:19][C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[C:10](=[O:11])[CH2:9][CH2:8][N:7]([CH2:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH2:6]1)(OC)=O.Cl>CO>[CH2:12]([N:7]1[CH2:8][CH2:9][C:10](=[O:11])[CH:5]([CH2:19][C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[CH2:6]1)[C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1

Inputs

Step One
Name
3-carbomethoxy-1,3-dibenzyl-4-piperidone
Quantity
0.61 g
Type
reactant
Smiles
C(=O)(OC)C1(CN(CCC1=O)CC1=CC=CC=C1)CC1=CC=CC=C1
Name
Quantity
25 mL
Type
reactant
Smiles
Cl
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
chromatographed
WASH
Type
WASH
Details
(silica gel, eluting with 4:1 hexane-EtOAc)

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC(C(CC1)=O)CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.31 g
YIELD: CALCULATEDPERCENTYIELD 62.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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